
(S)-3-Amino-2-(3-hydroxybenzyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-Amino-2-(3-hydroxybenzyl)propanoic acid is an organic compound that belongs to the class of amino acids It features a benzyl group substituted with a hydroxyl group at the meta position, attached to the alpha carbon of the amino acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Amino-2-(3-hydroxybenzyl)propanoic acid can be achieved through several methods. One common approach involves the use of chiral catalysts to ensure the correct stereochemistry. The synthesis typically starts with the protection of the amino group, followed by the introduction of the benzyl group through a Friedel-Crafts alkylation reaction. The hydroxyl group is then introduced via a selective hydroxylation reaction. Finally, the protecting groups are removed to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve biotechnological methods, such as the use of genetically engineered microorganisms to produce the compound through fermentation processes. These methods are often preferred due to their sustainability and efficiency.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, such as nucleophilic substitution, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(S)-3-Amino-2-(3-hydroxybenzyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials, including biodegradable plastics and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (S)-3-Amino-2-(3-hydroxybenzyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The pathways involved may include metabolic processes and signal transduction pathways, which are crucial for cellular function and regulation.
Vergleich Mit ähnlichen Verbindungen
3-(3-Hydroxyphenyl)propanoic acid: This compound is structurally similar but lacks the amino group.
3-Phenylpropanoic acid: Similar structure but without the hydroxyl and amino groups.
4-Hydroxyphenylalanine: Contains a hydroxyl group at the para position instead of the meta position.
Uniqueness: (S)-3-Amino-2-(3-hydroxybenzyl)propanoic acid is unique due to the presence of both the amino and hydroxyl groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C10H13NO3 |
|---|---|
Molekulargewicht |
195.21 g/mol |
IUPAC-Name |
(2S)-2-(aminomethyl)-3-(3-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C10H13NO3/c11-6-8(10(13)14)4-7-2-1-3-9(12)5-7/h1-3,5,8,12H,4,6,11H2,(H,13,14)/t8-/m0/s1 |
InChI-Schlüssel |
LKVSOMKAMASQOE-QMMMGPOBSA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)O)C[C@@H](CN)C(=O)O |
Kanonische SMILES |
C1=CC(=CC(=C1)O)CC(CN)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


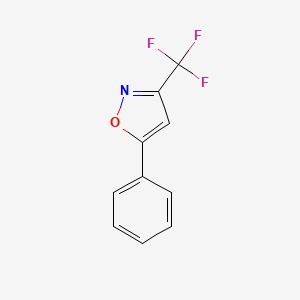
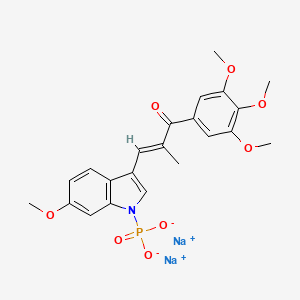
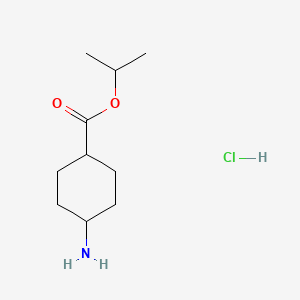
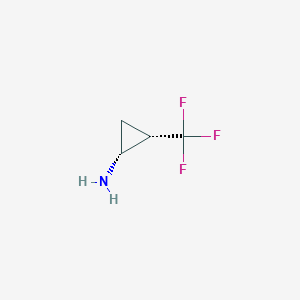
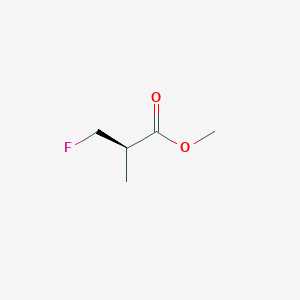

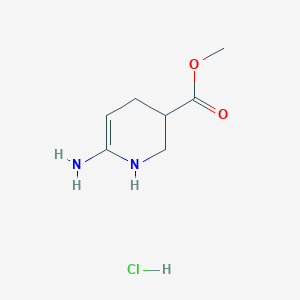
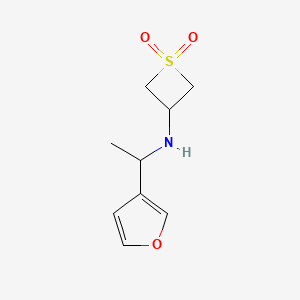
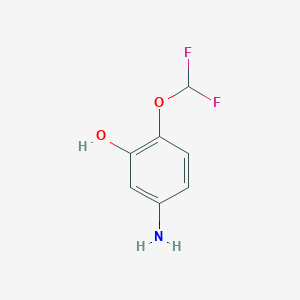
![2-Bromo-7-iodoimidazo[1,2-a]pyridine](/img/structure/B12953289.png)

![Benzyl 6-bromo-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12953304.png)
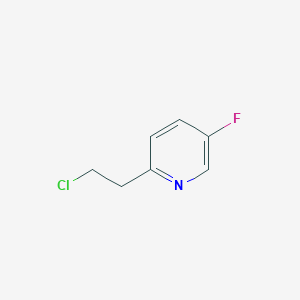
![2-Azaspiro[3.4]octan-6-one 2,2,2-trifluoroacetate](/img/structure/B12953323.png)
